Etomidate

Description

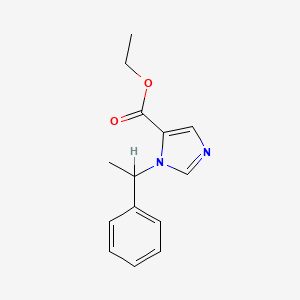

3-(1-phenylethyl)-4-imidazolecarboxylic acid ethyl ester is a member of imidazoles.

Imidazole derivative anesthetic and hypnotic with little effect on blood gases, ventilation, or the cardiovascular system. It has been proposed as an induction anesthetic.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(1-phenylethyl)imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUKDXXFDDZOKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347652 | |

| Record name | rac-Etomidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15301-65-2, 33125-97-2 | |

| Record name | Ethnor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etomidate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | rac-Etomidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on Etomidate's Effects on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanisms by which the intravenous anesthetic etomidate modulates neuronal excitability. It is intended for an audience with a strong background in neuroscience and pharmacology.

Core Mechanism of Action: Potentiation of GABA-A Receptor Function

Etomidate's primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system (CNS).[1][2] Etomidate binds to a specific site on the GABA-A receptor, enhancing the effects of GABA.[2] This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability.[2] This potentiation of GABAergic inhibition is the foundation of etomidate's sedative and hypnotic effects.[2][3]

At clinically relevant concentrations, etomidate increases the affinity of the GABA-A receptor for GABA, shifting the GABA dose-response curve to the left.[4] For instance, at a concentration of 4.1 microM, etomidate can shift the GABA ED50 from 10.2 to 5.2 microM in cultured hippocampal neurons.[4] In addition to potentiating GABA-mediated currents, at higher concentrations (e.g., 82 microM), etomidate can directly activate the GABA-A receptor in the absence of GABA.[3][4]

Signaling Pathway of Etomidate at the GABA-A Receptor

Caption: Etomidate's positive allosteric modulation of the GABA-A receptor.

Quantitative Effects of Etomidate on GABA-A Receptor Function

The following tables summarize the quantitative data on etomidate's effects on GABA-A receptors from various studies.

Table 1: Potentiation of GABA-Evoked Currents by Etomidate

| GABA-A Receptor Subunit Composition | Etomidate EC50 (μM) for Potentiation | Maximal Potentiation (% of maximal GABA response) | Cell Type | Reference |

| α1β2γ2L | 0.6 - 1.2 | Not specified | Xenopus oocytes | [5] |

| α2β2γ2L | 0.6 - 1.2 | Not specified | Xenopus oocytes | [5] |

| α3β2γ2L | 0.6 - 1.2 | Not specified | Xenopus oocytes | [5] |

| α6β2γ2L | 0.6 - 1.2 | 169 ± 4% | Xenopus oocytes | [5][6] |

| α1β1γ2L | 6 - 11 | Not specified | Xenopus oocytes | [5] |

| α2β1γ2L | 6 - 11 | Not specified | Xenopus oocytes | [5] |

| α6β1γ2L | 6 - 11 | 28 ± 2% | Xenopus oocytes | [5][6] |

| α6β3γ2 | 0.7 ± 0.06 | 135 ± 7% | Xenopus oocytes | [7] |

| Cultured Hippocampal Neurons | Not specified (4.1 μM used) | Shifts GABA ED50 from 10.2 to 5.2 μM | Rat | [4] |

Table 2: Direct Activation of GABA-A Receptors by Etomidate

| GABA-A Receptor Subunit Composition | Etomidate EC50 (μM) for Direct Activation | Maximal Activation (% of maximal GABA response) | Cell Type | Reference |

| α1(L264T)β3γ2 | 1.83 ± 0.28 | Not specified | Xenopus oocytes | [3] |

| DwtTwt (α1β2γ2) | 61 | 16% | Not specified | [8] |

| DαM236WTαM236W | 20 | 53% | Not specified | [8] |

| α6β3γ2 | 23 ± 2.4 | 96 ± 24% | Xenopus oocytes | [9] |

| α6β1γ2 | Ineffective as an agonist | - | Xenopus oocytes | [9] |

Influence of GABA-A Receptor Subunit Composition

Etomidate's effects are highly dependent on the subunit composition of the GABA-A receptor. Specifically, the β subunit isoform is a critical determinant of etomidate's potency and efficacy.[7][10] Receptors containing β2 or β3 subunits are significantly more sensitive to etomidate than those containing the β1 subunit.[5][6][7] A single amino acid residue, asparagine at position 289 in the β3 subunit, has been identified as a key determinant of this selectivity.[10] The α subunit isoform also influences the maximal potentiation and direct activation by etomidate.[5]

Effects on Synaptic Transmission and Neuronal Firing

Etomidate significantly impacts synaptic transmission by enhancing inhibitory postsynaptic currents (IPSCs). It increases the amplitude and prolongs the duration of miniature IPSCs (mIPSCs), leading to a 280% enhancement in total charge transfer during a spontaneous synaptic event.[4] This potentiation of inhibitory signaling contributes to the suppression of neuronal firing. For example, etomidate has been shown to inhibit the excitability of thalamocortical relay neurons by enhancing both tonic and phasic inhibition.[11] Furthermore, studies have shown that etomidate can reduce the initiation of backpropagating dendritic action potentials, which has implications for sensory processing and synaptic plasticity.[12] Some evidence also suggests that etomidate may inhibit neurotransmitter release through presynaptic mechanisms, although its primary action is postsynaptic.[13][14]

Effects on Other Ion Channels

While the primary target of etomidate is the GABA-A receptor, some studies have investigated its effects on other ion channels. Etomidate has been found to inhibit voltage-gated sodium channels in a dose-dependent manner in rat primary sensory cortex pyramidal neurons.[15] It shifts the steady-state inactivation curve to the left and prolongs the recovery time from inactivation, without affecting the steady-state activation curve.[15] Additionally, etomidate has been shown to suppress the function of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the spinal cord.[16]

Experimental Protocols

The investigation of etomidate's effects on neuronal excitability predominantly relies on electrophysiological techniques, particularly patch-clamp recordings from neurons in culture or acute brain slices.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ionic currents across the entire cell membrane, providing detailed information about the effects of etomidate on ion channel function and synaptic transmission.[17][18]

A. Preparation of Acute Brain Slices:

-

Anesthetize the animal (e.g., rat or mouse) and perform decapitation.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). The ACSF composition is typically (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose, with a pH of 7.4.[17]

-

Use a vibratome to cut coronal or sagittal brain slices (typically 300-400 μm thick) containing the region of interest (e.g., hippocampus, thalamus, or cortex).

-

Transfer the slices to a holding chamber with oxygenated ACSF at room temperature for at least 1 hour to recover before recording.

B. Recording Procedure:

-

Place a brain slice in the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF.

-

Pull recording pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-7 MΩ when filled with the internal solution.[19]

-

The internal solution composition varies depending on the experiment but a typical potassium-based solution for recording neuronal firing is (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, with a pH of 7.3.[17]

-

Under visual guidance, approach a neuron with the recording pipette and apply gentle positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).

-

After establishing a stable seal, apply a brief pulse of strong suction to rupture the cell membrane and achieve the whole-cell configuration.[18][19]

-

Record neuronal activity in either voltage-clamp mode (to measure currents) or current-clamp mode (to measure membrane potential and firing).

-

Apply etomidate at desired concentrations to the bath via the perfusion system and record the resulting changes in neuronal activity.

Experimental Workflow for Studying Etomidate's Effects

Caption: A typical workflow for a patch-clamp experiment investigating etomidate.

Off-Target Effects: Adrenal Suppression

A significant consideration in the use of etomidate is its inhibitory effect on adrenal steroid synthesis.[1] Etomidate causes a dose-dependent inhibition of 11-beta-hydroxylase, an enzyme crucial for the conversion of 11-deoxycortisol to cortisol.[1][20][21] This can lead to adrenocortical suppression, which is a particular concern in critically ill patients, such as those with sepsis.[1][21][22] While a single bolus dose typically causes transient inhibition, prolonged infusions are generally avoided due to this side effect.[1][23]

Conclusion

Etomidate profoundly reduces neuronal excitability primarily through the potentiation of GABA-A receptor-mediated inhibition. Its effects are highly dependent on the subunit composition of the GABA-A receptor, with β2 and β3 subunit-containing receptors demonstrating the highest sensitivity. While its primary mechanism is well-established, etomidate also exhibits effects on other ion channels and may have presynaptic actions. A thorough understanding of these mechanisms, quantified through electrophysiological studies, is crucial for the continued development and safe clinical use of etomidate and its analogues. The significant off-target effect of adrenal suppression remains a key consideration in its clinical application.

References

- 1. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Etomidate? [synapse.patsnap.com]

- 3. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of etomidate potentiation of GABAA receptor-gated currents in cultured postnatal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Subunit-dependent interaction of the general anaesthetic etomidate with the gamma-aminobutyric acid type A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. pnas.org [pnas.org]

- 8. The Two Etomidate Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The interaction of the general anesthetic etomidate with the γ-aminobutyric acid type A receptor is influenced by a single amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. The general anaesthetic etomidate inhibits the excitability of mouse thalamocortical relay neurons by modulating multiple modes of GABAA receptor-mediated inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Etomidate and propofol inhibit the neurotransmitter release machinery at different sites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of General Anesthetics on Synaptic Transmission and Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessment of the effect of etomidate on voltage-gated sodium channels and action potentials in rat primary sensory cortex pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Etomidate reduces excitability of the neurons and suppresses the function of nAChR ventral horn in the spinal cord of neonatal rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Patch Clamp Protocol [labome.com]

- 18. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. docs.axolbio.com [docs.axolbio.com]

- 20. How does etomidate influence the production of cortisol by the adrenal gland? [ebmconsult.com]

- 21. Effects of Etomidate on Adrenal Suppression: A Review of Intubated Septic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Etomidate and adrenal insufficiency: the controversy continues - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Etomidate: A Technical Guide to the Discovery and Synthesis of Safer Anesthetic Agents

For Researchers, Scientists, and Drug Development Professionals

Etomidate, a potent imidazole-based intravenous anesthetic, has long been valued for its rapid onset of action and remarkable hemodynamic stability. However, its clinical utility has been hampered by a significant adverse effect: dose-dependent suppression of adrenocortical function. This whitepaper provides an in-depth technical exploration of the discovery and synthesis of etomidate derivatives, compounds designed to retain the anesthetic benefits of the parent drug while mitigating its endocrine side effects. We will delve into the synthetic chemistry, pharmacological evaluation, and underlying mechanisms of these next-generation anesthetic agents.

Etomidate: The Double-Edged Sword of Anesthesia

First synthesized in 1964 by Janssen Pharmaceuticals, etomidate was introduced into clinical practice in the 1970s and 1980s.[1][2][3] It is a carboxylated imidazole (B134444) derivative that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[4][5][6]

Mechanism of Anesthetic Action

Etomidate's hypnotic effects are mediated through its interaction with specific subunits of the GABA-A receptor. It enhances the receptor's affinity for GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, thus inhibiting neuronal firing.[4][5][6] This potentiation of GABAergic neurotransmission in the reticular activating system is responsible for its sedative and hypnotic properties.[4] The R-(+) enantiomer of etomidate is significantly more active than the S-(-) enantiomer.[7][8]

The Challenge of Adrenocortical Suppression

The primary limitation of etomidate is its potent inhibition of adrenal steroidogenesis.[4][5][9] This occurs through the reversible and dose-dependent inhibition of 11β-hydroxylase, a critical enzyme in the synthesis of cortisol and other corticosteroids.[4][5] Even a single induction dose of etomidate can lead to adrenal suppression for up to 24-48 hours.[4] This side effect is particularly concerning in critically ill patients who require a robust stress response.

The Quest for Safer Alternatives: Etomidate Derivatives

The development of etomidate derivatives has been driven by the need to separate the desirable anesthetic properties from the undesirable adrenal-suppressing effects. The main strategies have focused on modifying the etomidate molecule to either reduce its affinity for 11β-hydroxylase or to promote its rapid metabolism to inactive compounds.[2]

Key Etomidate Derivatives

Several promising derivatives have emerged from these efforts:

-

Methoxycarbonyl-etomidate (MOC-etomidate): A "soft analog" of etomidate designed for rapid hydrolysis by plasma esterases to an inactive carboxylic acid metabolite.[1] This rapid breakdown significantly reduces the duration of adrenal suppression.[1][10]

-

Carboetomidate: In this derivative, the nitrogen atom in the imidazole ring, which is crucial for binding to the heme iron of 11β-hydroxylase, is replaced with a carbon atom.[11] This modification dramatically reduces the drug's ability to inhibit the enzyme.[2][11]

-

Cyclopropyl-methoxycarbonyl metomidate (B1676513) (CPMM / ABP-700): This compound combines features of other derivatives to create a potent anesthetic with a favorable safety profile. It is designed for rapid metabolism and has shown reduced adrenal suppression in preclinical and clinical studies.[1][11][12]

-

ET-26HCl and EL-0052: These are more recent derivatives that have also shown promise in preclinical studies, demonstrating potent hypnotic effects with minimal adrenocortical suppression.[11]

Synthesis of Etomidate and its Derivatives

The synthesis of etomidate and its analogs typically involves the construction of the substituted imidazole ring followed by the introduction of the phenylethyl side chain.

General Synthetic Approach

While specific protocols vary, a common route involves the use of a substituted imidazole-5-carboxylate ester as a key intermediate. The phenylethyl group is then introduced via N-alkylation. For derivatives like dihydrogen etomidate, a phase transfer-catalyzed N-alkylation of an imidazole ester with a phenyl halide can be employed.[7] The synthesis of cyclopropyl-etomidate involves the preparation of a mercapto intermediate followed by a reaction with sodium nitrite (B80452) and nitric acid.[7]

Pharmacological Evaluation: Experimental Protocols

The preclinical evaluation of etomidate derivatives relies on a set of standardized assays to determine their hypnotic potency and their potential for adrenocortical suppression.

Assessment of Hypnotic Potency: Loss of Righting Reflex (LORR) Assay

The LORR assay is a widely used behavioral model to assess the hypnotic effects of anesthetic agents in small animals.

Principle: The assay determines the dose of a drug required to induce a state of hypnosis where the animal loses its natural reflex to right itself when placed on its back.

Detailed Protocol (Rat Model):

-

Animal Preparation: Male Sprague-Dawley rats are used. An intravenous catheter is placed in a tail vein for drug administration.

-

Drug Administration: The etomidate derivative, dissolved in a suitable vehicle, is administered as an intravenous bolus over a specific duration (e.g., 15 seconds).

-

Assessment of LORR: Immediately after injection, the rat is placed on its back. The loss of the righting reflex is defined as the inability of the rat to right itself (i.e., return to a prone position with all four paws on the surface) within 10 seconds.

-

Dose-Response Determination: A range of doses is tested in different groups of animals to determine the median effective dose (ED50), the dose at which 50% of the animals exhibit LORR. This is typically calculated using probit analysis.

-

Duration of Action: For animals that exhibit LORR, the time from the return of the righting reflex is recorded to determine the duration of the hypnotic effect at different doses.

Assessment of Adrenocortical Suppression: ACTH Stimulation Test

This in vivo assay directly measures the functional integrity of the adrenal cortex by assessing its ability to produce corticosteroids in response to stimulation by adrenocorticotropic hormone (ACTH).

Principle: The test measures plasma corticosterone (B1669441) levels before and after the administration of ACTH in animals pre-treated with the test compound. A blunted corticosterone response indicates adrenocortical suppression.

Detailed Protocol (Rat Model):

-

Animal Preparation and Baseline Sampling: Anesthesia is induced in rats (e.g., with a non-interfering anesthetic). A baseline blood sample is collected for the measurement of plasma corticosterone.

-

Drug Administration: The etomidate derivative or vehicle is administered intravenously.

-

ACTH Stimulation: At a predetermined time after drug administration, a standard dose of ACTH (e.g., 100 µg/kg) is administered intravenously.

-

Post-Stimulation Sampling: Blood samples are collected at various time points after ACTH administration (e.g., 30, 60, and 120 minutes).

-

Corticosterone Measurement: Plasma corticosterone levels in all samples are quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay.

-

Data Analysis: The increase in corticosterone levels from baseline in the drug-treated groups is compared to that in the vehicle-treated group. A significant reduction in the corticosterone response in the drug-treated group indicates adrenocortical suppression. The median inhibitory dose (ID50) can be calculated.

Quantitative Data Summary

The following tables summarize key quantitative data for etomidate and some of its derivatives, allowing for a direct comparison of their pharmacological properties.

Table 1: Hypnotic Potency of Etomidate and Derivatives in Rats

| Compound | Hypnotic ED50 (mg/kg) | Reference |

| R-Etomidate | 0.47 ± 0.17 | [7] |

| S-Etomidate | 5.2 ± 0.9 | [7] |

| Cyclopropyl etomidate | 5.2 ± 1.0 | [7] |

| Dihydrogen etomidate | 5.2 ± 1.1 | [7] |

| MOC-etomidate | 5.2 ± 1 | [13] |

| TET-13 | 0.69 | [14] |

Table 2: Adrenocortical Suppression and In Vitro Activity

| Compound | Adrenocortical ID50 (mg/kg) in rats | 11β-Hydroxylase IC50 (nM) | GABA-A Receptor EC50 (µM) | Reference |

| R-Etomidate | 0.46 ± 0.05 | 2.09 ± 0.27 | 1.5 | [7][11][15] |

| EL-0052 | Not specified, but significantly less than etomidate | 1050 ± 100 | 0.98 ± 0.02 | [11][13] |

| TET-13 | Not specified, but significantly less than etomidate | Not specified | 5.65 | [14] |

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the development of these compounds.

Signaling Pathway of Etomidate's Anesthetic Effect

Caption: Etomidate's mechanism of anesthetic action at the GABA-A receptor.

Signaling Pathway of Adrenocortical Suppression

Caption: Etomidate's mechanism of adrenocortical suppression.

Experimental Workflow for Derivative Evaluation

Caption: Workflow for the preclinical evaluation of etomidate derivatives.

Conclusion and Future Directions

The development of etomidate derivatives represents a significant advancement in the field of anesthesiology. By applying principles of medicinal chemistry and pharmacology, researchers have successfully designed compounds that retain the beneficial hemodynamic stability of etomidate while minimizing its significant endocrine side effects. Derivatives such as MOC-etomidate, carboetomidate, and CPMM have demonstrated the feasibility of separating the anesthetic and adrenal-suppressing activities of the etomidate scaffold. As compounds like CPMM and ET-26HCl progress through clinical trials, they hold the promise of providing safer anesthetic options, particularly for vulnerable patient populations. Future research will likely focus on further refining the pharmacokinetic and pharmacodynamic properties of these derivatives, as well as exploring novel molecular scaffolds that mimic the desirable properties of etomidate without its inherent limitations.

References

- 1. Etomidate derivatives: Novel pharmaceutical agents in anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anesthetic Drug Discovery and Development: A Case Study of Novel Etomidate Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Etomidate - Wikipedia [en.wikipedia.org]

- 4. openanesthesia.org [openanesthesia.org]

- 5. What is the mechanism of Etomidate? [synapse.patsnap.com]

- 6. longdom.org [longdom.org]

- 7. Analogues of Etomidate: Modifications Around Etomidate’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent progress in the development of etomidate analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Etomidate derivatives: Novel pharmaceutical agents in anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of thioetomidate derivatives as rapid recovery hypnotics without adrenocortical suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Etomidate and Etomidate Analog Binding and Positive Modulation of γ-Aminobutyric Acid Type A Receptors: Evidence for a State-dependent Cutoff Effect - PMC [pmc.ncbi.nlm.nih.gov]

Etomidate Analogs for Photoaffinity Labeling of Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of etomidate analogs for photoaffinity labeling to identify and characterize binding sites on receptors, with a primary focus on the γ-aminobutyric acid type A (GABAA) receptor. Etomidate, a potent intravenous anesthetic, is known to exert its effects by modulating the function of GABAA receptors.[1] Photoaffinity labeling, a powerful technique to covalently link a ligand to its binding site upon photoactivation, has been instrumental in elucidating the molecular details of this interaction.[2][3] This guide details the properties of various etomidate analogs, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes relevant pathways and workflows.

Introduction to Etomidate Analogs in Photoaffinity Labeling

Etomidate and its analogs are highly valued as pharmacological tools due to their stereoselective and potent modulation of GABAA receptors.[4] To pinpoint the binding locations of these molecules within the receptor structure, researchers have synthesized photoactivatable derivatives. These analogs typically incorporate a photoreactive group, such as a diazirine or a benzophenone (B1666685), which upon irradiation with UV light, forms a highly reactive species that covalently bonds to nearby amino acid residues within the binding pocket.[5][6]

The most extensively studied photoactivatable etomidate analog is [3H]azi-etomidate.[2][7] This tritiated analog retains the anesthetic and GABAA receptor modulatory properties of etomidate and has been successfully used to identify the etomidate binding site at the interface between the α and β subunits of the GABAA receptor.[7][8][9] Other notable analogs include TDBzl-etomidate and BzBzl-etomidate, which are also potent general anesthetics and effective photolabels.[5][10]

Quantitative Data Summary

The following tables summarize the key quantitative data for etomidate and its photoaffinity labeling analogs, including their binding affinities for GABAA receptors and their potencies as anesthetics and receptor modulators.

| Compound | Receptor/Assay | Value | Units | Reference |

| Etomidate | Inhibition of [3H]azi-etomidate photolabeling of GABAAR | IC50 = 30 | µM | [2][7] |

| Etomidate | Potentiation of EC5 GABA-evoked currents (α1β3γ2L GABAAR) | EC50 = 1.5 | µM | [11] |

| m-dimethoxy-etomidate | Potentiation of EC5 GABA-evoked currents (α1β3γ2L GABAAR) | EC50 = 210 | µM | [11] |

| TDBzl-etomidate | Anesthetic activity | half-effective concentration = 700 | nM | [5] |

| BzBzl-etomidate | Anesthetic activity | half-effective concentration = 220 | nM | [5] |

Table 1: Binding Affinities and Potencies of Etomidate and its Analogs.

Key Identified Binding Site Residues

Photoaffinity labeling studies using [3H]azi-etomidate on purified GABAA receptors from bovine cortex have successfully identified two key amino acid residues that form part of the etomidate binding pocket.[2][7]

| Subunit | Transmembrane Helix | Labeled Residue | Reference |

| α (α1 and/or homologous) | M1 | Met-236 | [2][7] |

| β (β3 and/or homologous) | M3 | Met-286 | [2][7] |

Table 2: Amino Acid Residues in the GABAA Receptor Photolabeled by [3H]azi-etomidate.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the use of etomidate analogs for photoaffinity labeling.

Purification of GABAA Receptors

Objective: To isolate purified GABAA receptors from a native source (e.g., bovine cortex) for subsequent photolabeling experiments.

Methodology:

-

Membrane Preparation: Homogenize bovine cerebral cortex in a buffered solution and centrifuge to pellet the crude synaptic membranes.

-

Solubilization: Resuspend the membranes in a detergent-containing buffer (e.g., deoxycholate) to solubilize the membrane proteins, including the GABAA receptors.

-

Affinity Chromatography: Pass the solubilized protein mixture over a benzodiazepine (B76468) affinity column (e.g., Ro7-1986 coupled to Sepharose). The GABAA receptors will bind to the column.

-

Washing: Wash the column extensively with a detergent-containing buffer to remove non-specifically bound proteins.

-

Elution: Elute the purified GABAA receptors from the column using a high concentration of a competing benzodiazepine ligand (e.g., chlorazepate).

-

Detergent Exchange and Concentration: Exchange the detergent and concentrate the purified receptors using ultrafiltration.

-

Purity Assessment: Analyze the purity of the receptor preparation using SDS-PAGE and Coomassie blue staining or silver staining. The characteristic bands for the α and β subunits should be visible at approximately 50-58 kDa.[2]

Photoaffinity Labeling with [3H]azi-etomidate

Objective: To covalently label the etomidate binding site on purified GABAA receptors with a radioactive photoactivatable analog.

Methodology:

-

Incubation: Incubate the purified GABAA receptors with [3H]azi-etomidate (e.g., 3 µM) in a suitable buffer. To investigate the specificity of labeling, parallel experiments can be performed in the presence of an excess of non-radioactive etomidate as a competitor.[2] The presence of GABA (e.g., 1 mM) can enhance photolabeling.[2]

-

Photolysis: Irradiate the samples with a high-intensity UV light source (e.g., a mercury arc lamp) at a specific wavelength (typically around 320-360 nm for diazirines) for a defined period on ice.

-

Quenching: Stop the reaction by adding a quenching agent, such as dithiothreitol (B142953) (DTT).

-

Protein Precipitation: Precipitate the labeled proteins using a method like trichloroacetic acid (TCA) precipitation.

-

SDS-PAGE: Separate the labeled proteins by SDS-PAGE.

-

Detection of Radioactivity: Visualize the radiolabeled protein bands using fluorography or quantify the radioactivity in excised gel bands by liquid scintillation counting.[10]

Identification of Labeled Amino Acid Residues

Objective: To determine the specific amino acid residues that are covalently modified by the photoaffinity label.

Methodology:

-

Proteolytic Digestion: Excise the radiolabeled protein bands from the SDS-PAGE gel and subject them to in-gel digestion with a specific protease (e.g., trypsin, Lys-C, or Glu-C).[2]

-

Peptide Separation: Separate the resulting peptide fragments using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Radiometric Detection: Monitor the HPLC eluate for radioactivity to identify the fractions containing the radiolabeled peptides.

-

Edman Degradation Sequencing: Subject the radioactive peptide fractions to automated Edman degradation. In each cycle of degradation, the N-terminal amino acid is cleaved and collected. The radioactivity released in each cycle is measured. A peak of radioactivity in a specific cycle indicates the position of the labeled amino acid in the peptide sequence.[2][3]

-

Mass Spectrometry: Alternatively, tandem mass spectrometry (MS/MS) can be used to sequence the labeled peptides and identify the site of modification.[12]

Electrophysiological Recording in Xenopus Oocytes

Objective: To functionally characterize the effects of etomidate analogs on GABAA receptor activity.

Methodology:

-

Oocyte Preparation: Harvest oocytes from Xenopus laevis frogs.[11]

-

cRNA Injection: Inject the oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β3, and γ2L).[11]

-

Incubation: Incubate the injected oocytes for 1-3 days to allow for receptor expression on the cell surface.

-

Two-Electrode Voltage Clamp: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Drug Application: Perfuse the oocyte with a solution containing GABA at a specific concentration (e.g., EC5, the concentration that elicits 5% of the maximal response) alone or in combination with various concentrations of the etomidate analog.[11]

-

Data Acquisition and Analysis: Record the resulting currents. Plot the potentiation of the GABA-evoked current as a function of the analog concentration to determine the EC50 (potency) and maximal efficacy.[11]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows described in this guide.

GABAA Receptor Signaling Pathway

Experimental Workflow for Photoaffinity Labeling

Logical Relationship of Photoaffinity Labeling

References

- 1. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a GABAA Receptor Anesthetic Binding Site at Subunit Interfaces by Photolabeling with an Etomidate Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoaffinity Labeling of Pentameric Ligand-Gated Ion Channels: A Proteomic Approach to Identify Allosteric Modulator Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photo-activated Azi-Etomidate, a General Anesthetic Photolabel, Irreversibly Enhances Gating and Desensitization of γ-Aminobutyric Acid Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of trifluoromethylaryl diazirine and benzophenone derivatives of etomidate that are potent general anesthetics and effective photolabels for probing sites on ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of a GABAA receptor anesthetic binding site at subunit interfaces by photolabeling with an etomidate analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Two Etomidate Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABAA receptors as molecular targets of general anesthetics: identification of binding sites provides clues to allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Etomidate and Etomidate Analog Binding and Positive Modulation of γ-Aminobutyric Acid Type A Receptors: Evidence for a State-dependent Cutoff Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Compass: Navigating the Activity of Etomidate and its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Etomidate, a potent intravenous anesthetic, has long been valued for its rapid onset of action and hemodynamic stability. However, its clinical utility is significantly hampered by a dose-dependent suppression of adrenocortical function. This critical side effect has spurred extensive research into the structural activity relationship (SAR) of etomidate and its analogs, with the goal of dissociating the desirable hypnotic effects from the undesirable endocrine disruption. This guide provides a comprehensive overview of the key structural determinants of etomidate's activity, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions and experimental workflows.

Core Structural-Activity Relationships

The pharmacological profile of etomidate is intricately linked to its chemical structure, with specific moieties governing its interaction with both the γ-aminobutyric acid type A (GABAa) receptor, the mediator of its hypnotic effects, and the 11β-hydroxylase enzyme, the primary target for its adrenocortical suppression.[1][2]

The Chiral Center: A Crucial Determinant of Potency

Etomidate possesses a chiral center, and its activity is highly stereoselective. The (R)-enantiomer is significantly more potent as both a hypnotic agent and an inhibitor of adrenocortical steroidogenesis compared to the (S)-enantiomer.[1][3] This underscores the importance of the three-dimensional arrangement of substituents around this chiral carbon for effective binding to its biological targets.

The Imidazole (B134444) Ring and Ester Moiety: Key to Adrenocortical Inhibition

The imidazole nitrogen atom and the ester group of etomidate have been identified as critical for its inhibitory action on 11β-hydroxylase.[2][4] Modifications to these groups have been a primary strategy in the design of analogs with reduced adrenocortical side effects. For instance, replacing the imidazole ring with a pyrrole (B145914) ring, as in carboetomidate, dramatically reduces adrenocortical suppression while retaining hypnotic activity.[5]

The Phenyl Ring: Modulator of GABAa Receptor Affinity

The phenyl ring of etomidate also plays a role in its interaction with the GABAa receptor. Substitutions on this ring can modulate the affinity and efficacy of the molecule. Bulky substituents on the phenyl ring have been shown to decrease the positive modulatory activity at the GABAa receptor, suggesting steric hindrance within the binding pocket.[6]

Quantitative Pharmacological Data

The following tables summarize the quantitative data for etomidate and a selection of its key analogs, providing a comparative view of their hypnotic potency and adrenocortical inhibitory effects.

Table 1: In Vivo Hypnotic Potency and Adrenocortical Suppression

| Compound | Hypnotic Potency (ED50, mg/kg, rats) | Adrenocortical Suppression (ID50, mg/kg, rats) | Lethal Dose (LD50, mg/kg, rats) | Reference |

| (R)-Etomidate | 0.47 | 0.46 | 20 | [2] |

| (S)-Etomidate | 5.2 | 10.7 | 25 | [2] |

| Cyclopropyl Etomidate | 5.2 | - | 50 | [2] |

| Dihydrogen Etomidate | 5.2 | - | 40 | [2] |

| Carboetomidate | Potent (qualitative) | Dramatically less potent than etomidate | - | [5] |

Table 2: In Vitro GABAa Receptor Modulation and 11β-Hydroxylase Inhibition

| Compound | GABAa Receptor Potentiation (EC50, μM) | 11β-Hydroxylase Inhibition (IC50, nM) | Reference |

| (R)-Etomidate | 1.5 | 1.3 | [5][6] |

| m-dimethoxy-etomidate | 210 | - | [6] |

| Carboetomidate | - | 2600 | [5] |

| (R)-Metomidate | - | - | [7] |

| (R)-Propyl Ester Analog | Equipotent to alfaxalone (B1662665) (qualitative) | - | [7] |

Key Experimental Protocols

The characterization of etomidate and its analogs relies on a suite of standardized in vivo and in vitro assays.

In Vivo Assessment of Hypnotic Potency: Loss of Righting Reflex (LORR) in Rats

This assay is a common method to determine the hypnotic potency of anesthetic agents.[8][9]

Procedure:

-

Male Sprague-Dawley rats are used for the experiments.

-

The test compound is administered intravenously (i.v.) via a tail vein.

-

Immediately after administration, the rat is placed on its back.

-

The "righting reflex" is considered lost if the animal is unable to right itself (i.e., return to a prone position with all four paws on the ground) within a predefined time, typically 60 seconds.[9]

-

The dose at which 50% of the animals lose their righting reflex (ED50) is calculated using appropriate statistical methods.

In Vitro Assessment of GABAa Receptor Modulation: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique allows for the detailed study of ion channel function, including the modulation of GABAa receptors by etomidate and its analogs.[1][10][11][12]

Procedure:

-

Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired GABAa receptor subunits (e.g., α1, β2, γ2L).

-

The oocytes are incubated for 2-4 days to allow for receptor expression.

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution.

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential, typically -70 mV.

-

GABA, the natural agonist of the GABAa receptor, is applied to the oocyte to elicit a baseline current.

-

The test compound (etomidate or an analog) is then co-applied with GABA to determine its effect on the GABA-induced current. Potentiation of the current indicates a positive allosteric modulatory effect.

-

Concentration-response curves are generated to determine the EC50 of the compound.

In Vitro Assessment of Adrenocortical Suppression: 11β-Hydroxylase Inhibition Assay

This assay quantifies the direct inhibitory effect of compounds on the key enzyme responsible for cortisol synthesis.

Procedure:

-

A source of 11β-hydroxylase is required, which can be obtained from adrenal gland mitochondria or through recombinant expression systems.

-

The enzyme is incubated with its substrate, 11-deoxycortisol, in the presence of various concentrations of the test compound.

-

The reaction is allowed to proceed for a defined period.

-

The amount of cortisol produced is quantified using methods such as high-performance liquid chromatography (HPLC) or specific immunoassays.

-

The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key concepts in the structural activity relationship of etomidate.

References

- 1. Two-electrode voltage-clamp technique [bio-protocol.org]

- 2. Analogues of Etomidate: Modifications Around Etomidate’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carboetomidate: A Pyrrole Analogue of Etomidate Designed Not To Suppress Adrenocortical Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Etomidate and Etomidate Analog Binding and Positive Modulation of γ-Aminobutyric Acid Type A Receptors: Evidence for a State-dependent Cutoff Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 8. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 9. JaypeeDigital | Animal Experiment on Central Nervous System (CNS) [jaypeedigital.com]

- 10. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 11. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

- 12. researchgate.net [researchgate.net]

Etomidate's Impact on Inhibitory Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etomidate, a potent intravenous anesthetic agent, exerts its primary pharmacological effects by modulating inhibitory neurotransmission within the central nervous system (CNS). Its high therapeutic index and favorable hemodynamic profile have made it a valuable tool in clinical practice. This technical guide provides an in-depth examination of the molecular mechanisms underlying etomidate's action, with a focus on its interaction with the γ-aminobutyric acid type A (GABAa) receptor. We will delve into the quantitative aspects of this interaction, detail common experimental protocols used to elucidate its effects, and provide visual representations of the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and harness the therapeutic potential of etomidate and related compounds.

Core Mechanism of Action: Potentiation of GABAa Receptors

Etomidate's primary mechanism of action is the positive allosteric modulation of GABAa receptors, the major ligand-gated ion channels responsible for fast inhibitory neurotransmission in the brain.[1] GABAa receptors are pentameric structures composed of various subunit combinations, with the most common synaptic isoform being α1β2γ2.[2] When GABA, the principal inhibitory neurotransmitter, binds to its receptor, it triggers the opening of an integral chloride (Cl⁻) channel, leading to an influx of Cl⁻ ions and hyperpolarization of the neuronal membrane.[1] This hyperpolarization decreases the likelihood of the neuron firing an action potential, thus producing an inhibitory effect.

Etomidate enhances the effect of GABA by binding to a specific site on the GABAa receptor, distinct from the GABA binding site.[1][3] This binding increases the receptor's affinity for GABA, meaning that lower concentrations of GABA are required to elicit a given level of channel opening.[1][4] This potentiation of GABAergic currents is the fundamental basis for etomidate's sedative and hypnotic effects.

At clinically relevant concentrations, etomidate primarily acts as a modulator, increasing the efficacy of endogenous GABA.[5] However, at higher concentrations, etomidate can directly activate the GABAa receptor in the absence of GABA, acting as a GABA-mimetic.[2][5]

Binding Site on the GABAa Receptor

Photoaffinity labeling and site-directed mutagenesis studies have identified the etomidate binding site within the transmembrane domain of the GABAa receptor, at the interface between the β and α subunits (specifically, the β+/α- interface).[6][7][8] Key amino acid residues, including α1Met-236 and β3Met-286, have been shown to be crucial for etomidate binding and modulation.[8] The specificity of etomidate for receptors containing β2 or β3 subunits over those with β1 subunits highlights the importance of subunit composition in determining the drug's effects.[9]

Quantitative Effects of Etomidate on GABAergic Neurotransmission

The interaction of etomidate with GABAa receptors has been quantified through various electrophysiological and binding assays. These studies provide crucial data for understanding the potency and efficacy of etomidate and for the development of novel anesthetic agents.

Table 1: Etomidate's Effect on GABA Dose-Response Curve and Direct Activation

| Receptor Subunit Composition | Etomidate Concentration (µM) | GABA EC₅₀ Shift (Fold Increase in Potency) | Direct Activation (as % of max GABA response) | Direct Activation EC₅₀ (µM) | Reference |

| Cultured Hippocampal Neurons | 4.1 | 1.96 (from 10.2 to 5.2 µM) | - | - | [5] |

| α1β2γ2 | 3.2 | 19 | 16% | 61 | [2][7] |

| α6β3γ2 | - | - | 96% | 23 | [1][9] |

| α4β3δ | 3.2 | No significant change | Yes | 25 | [10] |

Table 2: Impact of Etomidate on Inhibitory Postsynaptic Currents (IPSCs)

| Preparation | Etomidate Concentration (µM) | Effect on mIPSC/IPSC Amplitude | Effect on mIPSC/IPSC Decay/Duration | Reference |

| Cultured Hippocampal Neurons | 4.1 | Increased | Prolonged | [5] |

| Hippocampal Slices (GABAa,slow IPSCs) | 0.25 | No significant effect | Doubled the time constant of decay | [11] |

| Hippocampal Slices (GABAa,fast IPSCs) | 0.25 | No detectable effect | No detectable effect | [11] |

| Spinal Dorsal Horn Neurons | 1-10 | - | Prolonged | [12] |

Experimental Protocols

The following sections detail common methodologies used to investigate the effects of etomidate on GABAa receptor function.

Whole-Cell Patch-Clamp Recording of GABA-Evoked Currents

This technique allows for the direct measurement of ion currents across the entire cell membrane in response to GABA and etomidate application.

Cell Preparation:

-

Cultured Neurons: Primary hippocampal or cortical neurons are cultured on glass coverslips.

-

HEK293 Cells: Human Embryonic Kidney 293 cells are transiently or stably transfected with cDNAs encoding the desired GABAa receptor subunits (e.g., α1, β2, γ2).

Recording Solutions:

-

External Solution (in mM): 145 NaCl, 2.5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.

Procedure:

-

Place a coverslip with adherent cells into the recording chamber on an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull glass micropipettes to a resistance of 3-5 MΩ and fill with the internal solution.

-

Approach a single, healthy cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Establish a stable baseline response by applying a low concentration of GABA (e.g., EC₁₀-EC₂₀) for a short duration.

-

Co-apply etomidate with GABA to measure the potentiation of the GABA-evoked current.

-

To determine the effect on the GABA dose-response curve, apply a range of GABA concentrations in the absence and presence of a fixed concentration of etomidate.

Measurement of Miniature Inhibitory Postsynaptic Currents (mIPSCs)

mIPSCs represent the postsynaptic response to the spontaneous, action potential-independent release of a single quantum of GABA.

Preparation:

-

Hippocampal or cortical brain slices are prepared from rodents.

-

Alternatively, cultured neuronal networks can be used.

Recording Solutions:

-

The external solution is supplemented with tetrodotoxin (B1210768) (TTX, ~1 µM) to block action potentials, and with antagonists for ionotropic glutamate (B1630785) receptors (e.g., CNQX and AP5) to isolate GABAergic currents.

Procedure:

-

Obtain a whole-cell patch-clamp recording from a neuron as described above.

-

Record spontaneous synaptic activity in the presence of TTX and glutamate receptor blockers.

-

Apply etomidate to the bath and record the changes in mIPSC frequency, amplitude, and decay kinetics.

Visualizations

Signaling Pathway of Etomidate's Action

References

- 1. pnas.org [pnas.org]

- 2. Etomidate and Etomidate Analog Binding and Positive Modulation of γ-Aminobutyric Acid Type A Receptors: Evidence for a State-dependent Cutoff Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole Cell Patch Clamp Protocol [protocols.io]

- 4. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Protocol for studying GABAA receptor subsynaptic domains in rat hippocampal neurons using single-molecule localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Two Etomidate Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of etomidate potentiation of GABAA receptor-gated currents in cultured postnatal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A method for recording miniature inhibitory postsynaptic currents in the central nervous system suitable for quantal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mutations in the GABAA Receptor that Mimic the Allosteric Ligand Etomidate | Springer Nature Experiments [experiments.springernature.com]

- 12. Identification of a GABAA Receptor Anesthetic Binding Site at Subunit Interfaces by Photolabeling with an Etomidate Analog | Journal of Neuroscience [jneurosci.org]

An In-depth Technical Guide to the Molecular Pharmacology of Etomidate Binding Sites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etomidate, a potent intravenous anesthetic, exerts its primary hypnotic and amnestic effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABAa) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] This technical guide provides a comprehensive overview of the molecular pharmacology of etomidate binding sites on the GABAa receptor. It details the structural basis of etomidate binding, summarizes key quantitative data, outlines experimental protocols for studying these interactions, and presents visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in anesthetic drug discovery and development.

The GABAa Receptor: The Primary Target of Etomidate

The GABAa receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, arranged pseudosymmetrically around a central chloride-selective pore.[4][5] Etomidate's anesthetic effects are almost exclusively mediated by its interaction with specific subtypes of these receptors.[1][3] It acts as a positive allosteric modulator, enhancing the effect of GABA by increasing the receptor's affinity for its endogenous ligand.[2][6][7] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal firing.[6] At higher concentrations, etomidate can directly activate the GABAa receptor in the absence of GABA.[4][5]

Subunit Specificity

The sensitivity of the GABAa receptor to etomidate is critically dependent on the specific β subunit isoform present. Receptors containing β2 or β3 subunits exhibit high sensitivity to etomidate, while those with β1 subunits are largely insensitive.[8] This subunit specificity provides a molecular basis for the distinct pharmacological profile of etomidate compared to other anesthetics like propofol (B549288) or barbiturates.[8]

The Etomidate Binding Site: A Transmembrane Pocket

The binding site for etomidate is located within the transmembrane domain (TMD) of the GABAa receptor, specifically at the interface between the β+ and α- subunits.[9][10][11] This is a distinct site from the GABA binding site, which is located in the extracellular domain at the β+/α- interface.[10] Homology modeling, based on the structure of the Torpedo nicotinic acetylcholine (B1216132) receptor, suggests that the etomidate binding pocket is a water-filled cavity.[11][12]

Key Amino Acid Residues

Photoaffinity labeling and site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues that form the etomidate binding pocket. A photoreactive analog of etomidate, [3H]azi-etomidate, has been used to covalently label residues in close proximity to the binding site.[4][13]

Key residues identified include:

-

α1Met-236 (in the M1 transmembrane helix): This residue was identified through photolabeling with [3H]azi-etomidate.[11][13]

-

β3Met-286 (in the M3 transmembrane helix): This residue is also photolabeled by [3H]azi-etomidate and is a known determinant of etomidate sensitivity.[11][13]

-

β3Asn-289 (in the channel domain): Mutation of this asparagine to serine (the homologous residue in the etomidate-insensitive β1 subunit) dramatically reduces the modulatory and direct effects of etomidate.[8] Conversely, replacing the serine in the β1 subunit with asparagine confers etomidate sensitivity.[8]

These residues are believed to line a common binding pocket at the β+/α- subunit interface.[4][14]

Quantitative Pharmacology of Etomidate

The interaction of etomidate with the GABAa receptor has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Parameter | Receptor/System | Value | Reference |

| GABA EC50 Shift | α1β2γ2 receptors | 19-fold decrease (from 36 µM to 1.9 µM) with 3.2 µM etomidate | [4] |

| GABA EC50 Shift | Cultured hippocampal neurons | From 10.2 µM to 5.2 µM with 4.1 µM etomidate | [15] |

| Direct Activation EC50 | α1β2γ2 receptors | 61 µM | [4] |

| Direct Activation | Cultured hippocampal neurons | Directly induces current at 82 µM | [15] |

| [3H]azietomidate Photolabeling Inhibition IC50 | Purified bovine brain GABAaRs | 30 µM | [11][13] |

| Potentiation of EC5 GABA-evoked currents EC50 | Oocyte-expressed α1β3γ2L GABAa receptors | 1.5 µM (95% CI, 1.1 to 1.9 µM) | [10] |

| Enantiomer | Effect | Potency | Reference |

| R-(+)-etomidate | Loss of righting reflex in mice and tadpoles | ~10-fold more potent than S-(-)-etomidate | [16] |

| R-(+)-etomidate | Positive modulation of GABAa receptor function | Parallels in vivo enantioselectivity | [16] |

| S-(-)-etomidate | Hypnotic effect | 20-fold lower than R-(+)-isomer | [7] |

Experimental Protocols

The characterization of the etomidate binding site has relied on a combination of sophisticated experimental techniques. Detailed methodologies for key experiments are provided below.

Photoaffinity Labeling with [3H]azi-etomidate

This technique is used to identify amino acid residues in close proximity to the etomidate binding site.

Protocol:

-

Preparation of GABAa Receptors: GABAa receptors are purified from bovine brain cortex using affinity chromatography on a benzodiazepine (B76468) (Ro7-1986/1) column.[12]

-

Equilibration: The purified receptors are equilibrated with the radiolabeled, photoreactive etomidate analog, [3H]azi-etomidate, in the presence or absence of competing ligands (e.g., etomidate, GABA).[12]

-

Photolysis: The mixture is irradiated with UV light (e.g., 365 nm) to induce a covalent bond between the [3H]azi-etomidate and nearby amino acid residues.[12]

-

Proteolytic Digestion: The photolabeled receptor subunits are separated by SDS-PAGE, and the relevant protein bands are excised and subjected to proteolytic digestion (e.g., with EndoLys-C or V8 protease) to generate smaller peptide fragments.[12]

-

Peptide Sequencing: The radiolabeled peptide fragments are sequenced using Edman degradation. The cycle in which radioactivity is released identifies the labeled amino acid residue.[12]

Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes

This method is used to functionally characterize the effects of etomidate on GABAa receptor activity.

Protocol:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired GABAa receptor subunits (e.g., α1, β2, γ2L).

-

Receptor Expression: The oocytes are incubated for 2-4 days to allow for the expression of functional GABAa receptors on the cell surface.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard buffer solution.

-

Two microelectrodes are inserted into the oocyte to clamp the membrane potential at a holding potential (e.g., -70 mV).

-

The oocyte is perfused with solutions containing GABA and/or etomidate at various concentrations.

-

The resulting chloride currents flowing through the GABAa receptors are recorded.

-

-

Data Analysis: Concentration-response curves are generated to determine parameters such as EC50 (for potentiation and direct activation) and the degree of modulation.[4][10]

Site-Directed Mutagenesis

This technique is used to investigate the role of specific amino acid residues in etomidate binding and receptor modulation.

Protocol:

-

Mutagenesis: The cDNA encoding a specific GABAa receptor subunit is mutated to change a single amino acid residue (e.g., β3 Asn289 to Ser).

-

cRNA Synthesis: The mutated cDNA is used as a template to synthesize cRNA.

-

Expression and Functional Analysis: The mutated cRNA is injected into Xenopus oocytes, and the functional properties of the resulting mutant receptors are assessed using two-electrode voltage-clamp electrophysiology as described above.[8]

-

Comparison: The effects of etomidate on the mutant receptors are compared to its effects on wild-type receptors to determine the functional consequence of the mutation.[8]

Visualizing the Molecular Pharmacology of Etomidate

GABAa Receptor Signaling Pathway

Caption: Signaling pathway of GABAa receptor modulation by etomidate.

Experimental Workflow for Identifying Etomidate Binding Sites

Caption: Workflow for identifying and characterizing etomidate binding sites.

Logical Relationship of Key Amino Acid Residues in the Etomidate Binding Pocket

Caption: Key amino acid residues forming the etomidate binding pocket.

Conclusion

The molecular pharmacology of etomidate's interaction with the GABAa receptor is a well-characterized example of anesthetic action at a specific molecular target. The identification of the binding site at the β+/α- subunit interface and the key amino acid residues involved has provided invaluable insights into the structural basis of general anesthesia. The experimental protocols and quantitative data presented in this guide offer a solid foundation for further research into the development of novel anesthetic agents with improved pharmacological profiles. A thorough understanding of these molecular interactions is crucial for the rational design of drugs with enhanced specificity and reduced side effects.

References

- 1. medstarhealth.org [medstarhealth.org]

- 2. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Two Etomidate Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mutations in the GABAA receptor that mimic the allosteric ligand, etomidate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Etomidate - Wikipedia [en.wikipedia.org]

- 10. Etomidate and Etomidate Analog Binding and Positive Modulation of γ-Aminobutyric Acid Type A Receptors: Evidence for a State-dependent Cutoff Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of a GABAA Receptor Anesthetic Binding Site at Subunit Interfaces by Photolabeling with an Etomidate Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of a GABAA Receptor Anesthetic Binding Site at Subunit Interfaces by Photolabeling with an Etomidate Analog | Journal of Neuroscience [jneurosci.org]

- 13. jneurosci.org [jneurosci.org]

- 14. GABAA receptors as molecular targets of general anesthetics: identification of binding sites provides clues to allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of etomidate potentiation of GABAA receptor-gated currents in cultured postnatal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The in vitro and in vivo enantioselectivity of etomidate implicates the GABAA receptor in general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

Etomidate's Fingerprint on the Brain: A Technical Guide to its Neurochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted neurochemical pathways affected by the intravenous anesthetic etomidate. Known for its rapid onset and hemodynamic stability, etomidate's primary mechanism of action is the potentiation of γ-aminobutyric acid type A (GABA_A) receptors. However, its influence extends to other critical neurotransmitter systems and includes a significant off-target endocrine effect. This document provides a comprehensive overview of these interactions, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling cascades.

Primary Target: The GABAergic System

Etomidate's principal hypnotic and sedative effects are mediated through its positive allosteric modulation of GABA_A receptors, the major inhibitory neurotransmitter receptors in the central nervous system.[1][2] Etomidate binds to a specific site on the GABA_A receptor, enhancing the affinity of the receptor for its endogenous ligand, GABA.[2][3] This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability.[2]

At clinically relevant concentrations, etomidate shifts the GABA dose-response curve to the left, meaning that lower concentrations of GABA are required to activate the receptor.[4] It also prolongs the duration of inhibitory postsynaptic currents (IPSCs), thereby extending the period of postsynaptic inhibition.[4] While etomidate enhances the effects of GABA at clinical concentrations, at supra-clinical concentrations, it can directly activate GABA_A receptors in the absence of GABA.[4]

The sedative and hypnotic effects of etomidate are primarily mediated by its action on GABA_A receptors containing β2 and β3 subunits, while its amnestic properties are linked to receptors containing the α5 subunit.[1]

Quantitative Data: Etomidate's Modulation of GABA_A Receptors

| Parameter | Value | Cell Type/Receptor Subtype | Reference |

| GABA EC50 Shift | From 10.2 µM to 5.2 µM (with 4.1 µM etomidate) | Cultured hippocampal neurons | [4] |

| Miniature IPSC Charge Transfer Enhancement | 280% | Cultured hippocampal neurons | [4] |

| Increase in Channel Open Probability | 13-fold (with 8.2 µM etomidate) | Cultured hippocampal neurons | [4] |

| Effective Channel Open Time Increase | 2-fold (with 8.2 µM etomidate) | Cultured hippocampal neurons | [4] |

| EC50 for Amnesia (aqueous concentration) | 0.25 µM | In vivo (mice) | [5] |

Signaling Pathway: Etomidate's Action on GABA_A Receptors

Modulation of the Glutamatergic System

Etomidate also influences the primary excitatory neurotransmitter system in the brain, the glutamatergic system, though its effects are less pronounced than on the GABAergic system. Studies have shown that etomidate can inhibit the release of glutamate (B1630785).[6] Furthermore, etomidate has been found to reduce the uptake of glutamate by glial cells in a time- and concentration-dependent manner, with a half-maximum effect at 2.4 µM.[1][5] This inhibition of glutamate transporters leads to a decrease in the maximum velocity (Vmax) of uptake without affecting the transporter's affinity for glutamate (Km).[1][5] The mechanism for this is thought to involve a Protein Kinase A (PKA)-dependent pathway.[1]

Quantitative Data: Etomidate's Effect on Glutamate Uptake

| Parameter | Value | Experimental System | Reference |

| Half-maximum effect (IC50) for glutamate uptake inhibition | 2.4 ± 0.6 µM | Cultured rat glial cells | [1][5] |

| Maximum inhibition of glutamate uptake | ~50% | Cultured rat glial cells | [1][5] |

| Effect on Vmax | Significant decrease | Cultured rat glial cells | [1][5] |

| Effect on Km | Unaffected | Cultured rat glial cells | [1][5] |

Signaling Pathway: Etomidate's Inhibition of Glutamate Uptake

Influence on the Dopaminergic System

Etomidate has been shown to modulate the dopaminergic system, particularly under conditions of cerebral ischemia. In a study using in vivo microdialysis in rats, etomidate significantly attenuated the ischemia-induced release of dopamine (B1211576) in the corpus striatum.[7] While the precise mechanism of this effect is not fully elucidated, it is suggested to be a neuroprotective action. It is important to note that etomidate does not appear to directly interact with dopaminergic receptors to a significant extent under normal physiological conditions.[8]

Interaction with the Cholinergic System

The interaction of etomidate with the cholinergic system appears to be indirect. Studies have shown that cholinergic overstimulation can decrease the ability of etomidate to depress neuronal activity.[9] This effect is reversed by the muscarinic antagonist atropine, suggesting that the anesthetic properties of etomidate can be influenced by the cholinergic state of the brain.[9] However, blockade of both muscarinic and neuronal nicotinic acetylcholine (B1216132) receptors does not alter the dose of etomidate required to produce immobility, indicating that these receptors do not directly mediate the immobilizing effects of etomidate.[10]

Off-Target Effect: Inhibition of Adrenal Steroidogenesis

A clinically significant off-target effect of etomidate is the transient inhibition of adrenal steroid synthesis.[3][11] Etomidate is a potent and reversible inhibitor of the enzyme 11β-hydroxylase, which is crucial for the conversion of 11-deoxycortisol to cortisol.[3][12] This inhibition can lead to a state of temporary adrenal insufficiency, which is a concern in critically ill patients.[13] A single induction dose of etomidate can suppress cortisol production for 6 to 12 hours.[12]

Quantitative Data: Etomidate-Induced Adrenal Suppression

| Parameter | Observation | Patient Population | Reference |

| Duration of Adrenal Suppression (single dose) | 6-12 hours | Surgical patients | [12] |

| Incidence of Adrenal Inhibition at 12 hours | 80% | Critically ill patients | [14] |

| Reversibility of Adrenal Inhibition | Reversible by 48 hours | Critically ill patients | [14] |

Signaling Pathway: Inhibition of Cortisol Synthesis

Downstream Signaling Cascades

The potentiation of GABA_A receptors by etomidate can trigger downstream signaling cascades. In bovine chromaffin cells, etomidate-induced activation of GABA_A receptors leads to depolarization, which in turn activates voltage-dependent Ca²⁺ channels, causing an elevation in intracellular calcium ([Ca²⁺]i) and subsequent catecholamine release.[1][2] The involvement of protein kinase C (PKC) in the neuronal effects of etomidate is also an area of active research, with some evidence suggesting that PKC may be involved in the modulation of neurotransmitter release.[15][16] Furthermore, the inhibitory effect of etomidate on glial glutamate uptake is abolished by a selective blocker of PKA, indicating a role for this kinase in mediating this specific effect.[1]

Signaling Pathway: Etomidate-Induced Calcium Influx

Experimental Protocols

In Vivo Microdialysis for Dopamine Measurement

Objective: To measure the effect of etomidate on extracellular dopamine levels in a specific brain region (e.g., striatum) in a freely moving animal.

Methodology:

-

Animal Model and Surgery: Male Wistar rats or C57BL/6 mice are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted above the target brain region (e.g., striatum, coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm from dura). The cannula is secured with dental cement and surgical screws. A dummy cannula is inserted to maintain patency. Animals are allowed to recover for 48-72 hours.[2][3]

-

Probe Insertion and Perfusion: On the day of the experiment, the dummy cannula is replaced with a microdialysis probe (e.g., 2-4 mm membrane length, 6-20 kDa molecular weight cutoff). The probe is perfused with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4) at a constant flow rate of 1-2 µL/min using a microinfusion pump.[2][3]

-

Sample Collection: The system is allowed to stabilize for 1-2 hours. Baseline dialysate samples are collected every 20 minutes for at least one hour into vials containing an antioxidant (e.g., perchloric acid).[3]

-

Drug Administration: Etomidate is administered systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.

-

Post-Administration Sampling: Dialysate collection continues at regular intervals for several hours to monitor the time-course of the drug's effect.

-

Analysis: Dopamine concentrations in the dialysate are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[2][3]

-

Histological Verification: At the end of the experiment, the animal is euthanized, and the brain is sectioned to verify the correct placement of the microdialysis probe.[2]

Experimental Workflow: In Vivo Microdialysis

Whole-Cell Patch-Clamp Recording of GABA_A Receptors

Objective: To measure the effect of etomidate on GABA_A receptor-mediated currents in cultured neurons or brain slices.

Methodology:

-

Cell/Slice Preparation: Primary neuronal cultures are prepared from specific brain regions (e.g., hippocampus) or acute brain slices are obtained.

-

Electrode Preparation: Borosilicate glass capillaries are pulled to create recording pipettes with a resistance of 3-7 MΩ. The pipette is filled with an internal solution (e.g., K-Gluconate based).

-

Recording Setup: The cell or slice is placed in a recording chamber and superfused with an external solution (e.g., aCSF). The recording pipette is positioned over a target neuron.

-

Seal Formation: A high-resistance "giga-ohm seal" (>1 GΩ) is formed between the pipette tip and the cell membrane by applying gentle suction.

-

Whole-Cell Configuration: The membrane patch within the pipette is ruptured by applying a brief pulse of suction, allowing electrical access to the cell's interior.

-

Voltage-Clamp Recording: The neuron is voltage-clamped at a holding potential (e.g., -60 to -70 mV). GABA-mediated currents are evoked by puff application of GABA or by spontaneous synaptic release (miniature IPSCs).

-

Drug Application: Etomidate is applied to the bath solution at various concentrations.

-

Data Acquisition and Analysis: Changes in the amplitude, frequency, and decay kinetics of GABA-mediated currents in the presence and absence of etomidate are recorded and analyzed.

11β-Hydroxylase Inhibition Assay

Objective: To determine the inhibitory effect of etomidate on 11β-hydroxylase activity.

Methodology:

-

Enzyme Source: Microsomes are prepared from adrenal glands or a suitable cell line expressing 11β-hydroxylase.

-

Incubation: The enzyme preparation is incubated with the substrate (11-deoxycortisol) in a suitable buffer system.

-

Inhibitor Addition: Etomidate is added to the incubation mixture at various concentrations.

-

Reaction Termination: The enzymatic reaction is stopped after a defined period.

-

Product Quantification: The amount of product (cortisol) formed is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The inhibitory potency of etomidate (e.g., IC50) is determined by measuring the reduction in cortisol production as a function of etomidate concentration.